An In-depth Technical Guide to the Chemical Properties of 4-(4-Chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
An In-depth Technical Guide to the Chemical Properties of 4-(4-Chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-(4-Chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the selective serotonin reuptake inhibitor (SSRI) sertraline. This document delves into the compound's synthesis, purification, spectroscopic characterization, chemical reactivity, and analytical methodologies. By synthesizing technical data with practical insights, this guide serves as a valuable resource for researchers and professionals engaged in the development and analysis of related chemical entities.
Introduction
4-(4-Chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, also known as 4-(4-chlorophenyl)-α-tetralone, is a bicyclic aromatic ketone. Its structural framework, featuring a tetralone core substituted with a 4-chlorophenyl group at the 4-position, is a recurring motif in a variety of biologically active molecules. The tetralone scaffold itself is a privileged structure in medicinal chemistry, and its derivatives have been explored for a range of therapeutic applications.[1] The primary significance of 4-(4-Chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone lies in its role as a pivotal precursor in the multi-step synthesis of sertraline.[2] A thorough understanding of its chemical properties is therefore crucial for process optimization, impurity profiling, and quality control in pharmaceutical manufacturing.
Physicochemical and Spectroscopic Properties
A comprehensive characterization of 4-(4-Chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone is essential for its identification and quality assessment. The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₃ClO | [3] |
| Molecular Weight | 256.72 g/mol | [3] |
| CAS Number | 36159-73-6 | [4] |
| Appearance | Light beige solid | [5] |
| Melting Point | 104-105 °C | [5] |
| Storage | 2-8°C Refrigerator | [3] |
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. Based on the structure and data from analogous compounds, the expected chemical shifts (δ) in CDCl₃ are as follows:
-
Aromatic Protons (Naphthalene Ring): Multiplets in the range of δ 7.2-8.2 ppm. The proton at the 8-position is expected to be deshielded due to the anisotropic effect of the carbonyl group and appear at the downfield end of this region.
-
Aromatic Protons (Chlorophenyl Ring): Two doublets in the range of δ 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
Benzylic Proton (C4-H): A triplet or doublet of doublets around δ 4.2-4.5 ppm, coupled to the adjacent methylene protons.
-
Methylene Protons (C2-H₂ and C3-H₂): Multiplets in the range of δ 2.0-3.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The predicted chemical shifts are:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 197-200 ppm.[6]
-
Aromatic Carbons: Multiple signals in the range of δ 125-145 ppm.[7]
-
Benzylic Carbon (C4): A signal around δ 45-50 ppm.
-
Methylene Carbons (C2 and C3): Signals in the range of δ 28-38 ppm.
The IR spectrum is instrumental in identifying the key functional groups. The characteristic absorption bands for 4-(4-Chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone are:
-
C=O Stretch (Ketone): A strong absorption band in the region of 1680-1690 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.[8]
-
C-H Stretch (Aliphatic): Peaks below 3000 cm⁻¹.[8]
-
C=C Stretch (Aromatic): Absorptions in the range of 1450-1600 cm⁻¹.
-
C-Cl Stretch: A signal in the fingerprint region, typically around 1090-1010 cm⁻¹.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the expected fragmentation would involve:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight (256.72), with an M+2 peak at approximately one-third the intensity due to the ³⁷Cl isotope.
-
Major Fragmentation Pathways: Likely fragmentation includes the loss of the chlorophenyl group, cleavage of the tetralone ring, and rearrangements such as the McLafferty rearrangement if applicable. Common fragments would include the tropylium ion (m/z 91) and ions resulting from the loss of CO and C₂H₄.[9]
Synthesis and Purification
The most common and industrially relevant synthesis of 4-(4-Chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone is through an intramolecular Friedel-Crafts acylation of a suitable precursor.[10]
Synthetic Pathway: Intramolecular Friedel-Crafts Acylation
The synthesis typically starts from 4-phenylbutyric acid, which undergoes a Friedel-Crafts reaction with chlorobenzene. A more direct approach involves the cyclization of 4-(4-chlorophenyl)butyric acid.
Caption: Synthetic pathway to 4-(4-Chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous tetralones.[5]
Step 1: Synthesis of 4-(4-Chlorophenyl)butyryl chloride
-
To a solution of 4-(4-chlorophenyl)butyric acid (1 equivalent) in a suitable inert solvent (e.g., toluene or dichloromethane), add thionyl chloride (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the evolution of HCl gas.
-
After the reaction is complete (as indicated by the cessation of gas evolution), cool the mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-(4-chlorophenyl)butyryl chloride, which can be used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Suspend anhydrous aluminum chloride (1.1 equivalents) in a dry, inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of 4-(4-chlorophenyl)butyryl chloride (1 equivalent) in the same solvent to the cooled suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification by Recrystallization
The crude 4-(4-Chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone can be purified by recrystallization to obtain a product of high purity.
Protocol: Recrystallization
-
Dissolve the crude solid in a minimum amount of a hot solvent. A mixture of methyl ethyl ketone and methanol (e.g., 2:2.5 v/v) has been reported to be effective for similar compounds.[5] Other potential solvent systems include ethanol/water or toluene/hexane.[11]
-
If colored impurities are present, add a small amount of activated charcoal and heat the solution at reflux for a short period.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the mixture in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
Chemical Reactivity and Stability
The chemical reactivity of 4-(4-Chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone is primarily dictated by the ketone functional group and the benzylic position.
Key Reactions
-
Reduction of the Carbonyl Group: The ketone can be reduced to the corresponding alcohol, 4-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction is a critical step in the synthesis of sertraline.[2]
-
Oxidation: The benzylic methylene group (C2) can be susceptible to oxidation under certain conditions.
-
Reactions at the α-Carbon: The α-protons to the carbonyl group are acidic and can be removed by a strong base to form an enolate, which can then participate in various alkylation and condensation reactions.
Caption: Key reaction pathways of 4-(4-Chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.
Stability and Forced Degradation
Understanding the stability of 4-(4-Chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone is crucial for determining appropriate storage conditions and for the development of stability-indicating analytical methods. While specific forced degradation studies for this compound are not extensively published, general degradation pathways for tetralone derivatives can be inferred.[3][12][13]
Forced Degradation Protocol Outline:
-
Acidic Conditions: Refluxing in 0.1 M HCl. Potential degradation may involve hydrolysis or other acid-catalyzed reactions.
-
Basic Conditions: Refluxing in 0.1 M NaOH. Enolization followed by other reactions is possible.
-
Oxidative Conditions: Treatment with 3% H₂O₂ at room temperature. The benzylic position and the aromatic rings may be susceptible to oxidation.
-
Thermal Degradation: Heating the solid material at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Exposing the solid or a solution to UV and visible light.
Analytical Methodologies
A robust analytical method is essential for the quality control of 4-(4-Chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, including assay determination and impurity profiling. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is designed to separate the parent compound from its potential degradation products and process-related impurities. While a validated method for this specific compound is not publicly available, a general approach for method development is outlined below.
Illustrative HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm), determined by the UV spectrum of the compound.
-
Column Temperature: 30 °C.
Caption: General analytical workflow for the HPLC analysis of 4-(4-Chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.
Conclusion
4-(4-Chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone is a compound of significant interest in pharmaceutical synthesis. This technical guide has provided a detailed overview of its chemical properties, including synthesis, purification, spectroscopic characterization, reactivity, and analytical methods. The information presented herein, compiled from available literature and predictive methodologies, serves as a valuable resource for scientists and researchers working with this important chemical intermediate. Further experimental work to fully characterize this compound and its degradation products would be beneficial for the broader scientific community.
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